9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Description
9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemically complex organic compound. It belongs to the class of xanthene derivatives, known for their diverse applications in various fields including pharmacology, dyeing, and materials science.
Properties
IUPAC Name |
9-[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrFO4/c27-16-11-12-21(31-14-15-5-1-2-6-18(15)28)17(13-16)24-25-19(29)7-3-9-22(25)32-23-10-4-8-20(30)26(23)24/h1-2,5-6,11-13,24H,3-4,7-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHCMZDQKLETAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5F)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. The process might begin with the bromination of a suitable phenol derivative, followed by an etherification reaction with 2-fluorobenzyl chloride. Cyclization reactions under acidic conditions then lead to the formation of the xanthene scaffold. Detailed purification steps, such as recrystallization, ensure the high purity of the final product.
Industrial Production Methods
On an industrial scale, the production of such compounds would be optimized for yield and cost-efficiency. This could involve the use of high-throughput reactors and continuous flow systems, allowing for precise control over reaction parameters and enhanced safety in handling hazardous materials. Common solvents like dichloromethane, and catalysts like Lewis acids, could facilitate the reactions, while high-performance liquid chromatography (HPLC) would be used for product purification.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride or lithium aluminum hydride could reduce specific functional groups within the molecule.
Substitution: Nucleophilic aromatic substitution can occur due to the presence of halogens, particularly at the brominated phenyl ring.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: Hydrogen peroxide, mCPBA
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution conditions: Base-catalyzed conditions, such as using sodium ethoxide in ethanol
Major Products Formed from These Reactions
The specific products depend on the reaction type but may include derivatives with modified aromatic rings, altered xanthene structures, or new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has a range of applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its ability to interact with biological macromolecules.
Medicine: May be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible uses in dye manufacturing, owing to the chromophoric xanthene core.
Mechanism of Action
Molecular Targets and Pathways Involved
The exact mechanism of action would vary based on its application. In pharmacological contexts, this compound might bind to active sites on enzymes or receptors, disrupting their normal function. The bromine and fluorine atoms could play crucial roles in enhancing the compound's affinity and specificity for these biological targets, potentially interacting through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Highlighting Its Uniqueness
Compared to other xanthene derivatives, 9-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione stands out due to the unique combination of bromine and fluorine substituents, which can significantly influence its reactivity and biological activity.
List of Similar Compounds
9-phenylxanthene-1,8(2H)-dione
9-(2-methoxyphenyl)xanthene-1,8(2H)-dione
9-(4-chlorophenyl)xanthene-1,8(2H)-dione
There you have it! This compound isn't just a mouthful to pronounce; it's a fascinating subject in its own right.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
